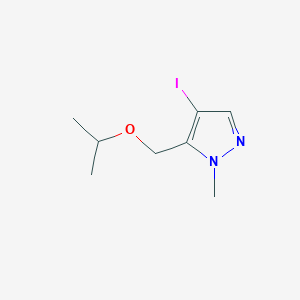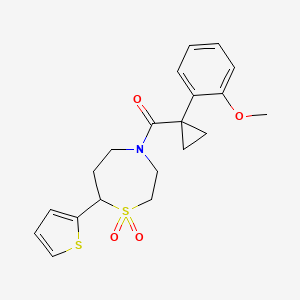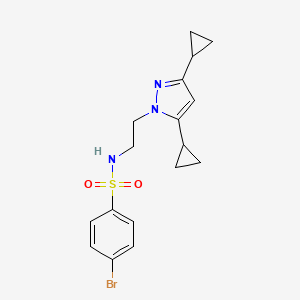
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has been synthesized and studied for its potential applications in various fields such as drug discovery, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole has been used in various scientific research applications. It has been studied for its potential as a kinase inhibitor, which is a type of enzyme that plays a crucial role in various cellular processes. The compound has also been investigated for its potential as a fluorescent probe, which can be used to visualize specific cellular structures or molecules. Additionally, it has been studied for its potential as a modulator of GABA receptors, which are involved in the regulation of neuronal activity.
Wirkmechanismus
The mechanism of action of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole varies depending on its application. As a kinase inhibitor, the compound binds to the active site of the kinase enzyme, preventing its activity and ultimately inhibiting the cellular process it is involved in. As a fluorescent probe, the compound interacts with specific molecules or structures, causing them to emit light that can be detected and visualized. As a modulator of GABA receptors, the compound binds to the receptor and alters its activity, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application. As a kinase inhibitor, the compound can affect various cellular processes, including cell growth, proliferation, and differentiation. As a fluorescent probe, the compound can be used to visualize specific cellular structures or molecules, providing valuable information about their localization and function. As a modulator of GABA receptors, the compound can affect neuronal activity, leading to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole in lab experiments include its high purity, good yield, and versatility in various applications. The compound has been synthesized and optimized for various applications, making it a reliable and effective tool for scientific research. However, there are also limitations to using the compound, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it properly.
Zukünftige Richtungen
There are many future directions for the use of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole in scientific research. One potential direction is the development of more specific and potent kinase inhibitors based on the structure of the compound. Another direction is the exploration of its potential as a modulator of other cellular processes or receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in various fields of study.
Synthesemethoden
The synthesis of 4-iodo-5-(isopropoxymethyl)-1-methyl-1H-pyrazole involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with isopropyl chloroformate, followed by the addition of sodium iodide and isopropyl alcohol. The reaction produces the desired compound in good yield and purity. This synthesis method has been reported in several scientific publications and has been optimized for various applications.
Eigenschaften
IUPAC Name |
4-iodo-1-methyl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)12-5-8-7(9)4-10-11(8)3/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAQYSYAVKTKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2535992.png)
![6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2535995.png)

![6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2535998.png)

![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2536001.png)


![(Z)-methyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2536005.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2536008.png)
![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2536009.png)
![N-isobutyl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2536011.png)
![5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2536012.png)
